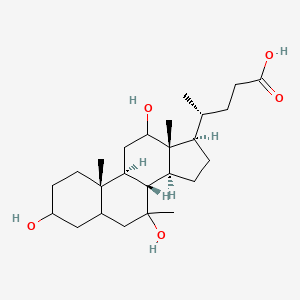
Benzyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a benzyl group and a tert-butoxycarbonyl-protected piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)piperazine-1-carboxylate typically involves multiple steps:
-
Protection of Piperidine: : The piperidine ring is first protected using tert-butoxycarbonyl (Boc) to form 1-(tert-butoxycarbonyl)piperidine. This is achieved by reacting piperidine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
-
Formation of Piperazine Intermediate: : The protected piperidine is then reacted with piperazine to form the intermediate 1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)piperazine. This step often requires a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
-
Benzylation: : The final step involves the benzylation of the piperazine intermediate. This is typically done using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
-
Reduction: : Reduction reactions can target the piperazine ring or the benzyl group, potentially yielding secondary amines or reduced benzyl derivatives.
-
Substitution: : Nucleophilic substitution reactions can occur at the benzyl group, where the benzyl chloride can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Secondary amines, reduced benzyl derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)piperazine-1-carboxylate has several applications in scientific research:
-
Medicinal Chemistry: : It serves as a building block for the synthesis of various pharmacologically active compounds, particularly those targeting central nervous system disorders.
-
Biological Studies: : The compound is used in the development of probes and ligands for studying receptor-ligand interactions in biological systems.
-
Drug Development: : It is a precursor in the synthesis of potential therapeutic agents, including those with anti-inflammatory, analgesic, and antipsychotic properties.
-
Industrial Applications: : The compound is used in the synthesis of specialty chemicals and intermediates for the pharmaceutical industry.
Mechanism of Action
The mechanism of action of compounds derived from Benzyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)piperazine-1-carboxylate typically involves interaction with specific molecular targets such as receptors or enzymes. The piperazine and piperidine rings provide a scaffold that can be modified to enhance binding affinity and selectivity for these targets. The benzyl group can influence the lipophilicity and membrane permeability of the compound, affecting its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate: Lacks the tert-butoxycarbonyl protection, making it more reactive but less stable.
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate: Similar structure but without the benzyl group, affecting its pharmacological profile.
1-Benzyl-4-piperidone: A simpler structure that lacks the piperazine ring, used in different synthetic applications.
Uniqueness
Benzyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)piperazine-1-carboxylate is unique due to its combination of a protected piperidine ring and a benzyl-substituted piperazine ring. This dual functionality allows for versatile modifications and applications in drug design and synthesis, providing a balance between stability and reactivity.
Properties
Molecular Formula |
C23H35N3O4 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
benzyl 4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C23H35N3O4/c1-23(2,3)30-22(28)25-11-9-19(10-12-25)17-24-13-15-26(16-14-24)21(27)29-18-20-7-5-4-6-8-20/h4-8,19H,9-18H2,1-3H3 |
InChI Key |
AQOHDRGIHCDBIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN2CCN(CC2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(Chloromethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione](/img/structure/B12095180.png)
![[2-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)-hydroxymethyl]oxolan-3-yl]methyl acetate](/img/structure/B12095183.png)


![2-Fluoro-6-O-[2-(4-nitrophenyl)ethyl]-2'-dexoyinosine](/img/structure/B12095200.png)



![2-Fluoro-6-O-[2-(4-nitrophenyl)ethyl]inosine](/img/structure/B12095214.png)

![[2-(Dimethylamino)ethyl]urea](/img/structure/B12095227.png)

![3-(Bicyclo[2.2.1]heptan-2-YL)prop-2-ynoic acid](/img/structure/B12095247.png)

